Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane (CAS: 118336-86-0)
Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane (CAS: 118336-86-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorobutyl)-1,3-dioxolane, with CAS number 118336-86-0, is a heterocyclic organic compound. It serves as a key synthetic intermediate, primarily functioning as a protected form of 5-chlorovaleraldehyde. The dioxolane group acts as a protecting group for the aldehyde functionality, allowing for selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its role in the construction of complex supramolecular structures.
Chemical and Physical Properties
The fundamental properties of 2-(4-Chlorobutyl)-1,3-dioxolane are summarized below. This data is essential for handling, reaction setup, and purification.
Table 1: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane
| Property | Value | Reference(s) |
| CAS Number | 118336-86-0 | [1] |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 56-58 °C at 0.1 mmHg | [1] |
| Density | 1.109 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.457 | [1] |
| Flash Point | 85.0 °C (185.0 °F) - closed cup | [1] |
| Solubility | Soluble in common organic solvents. | |
| Purity | ≥97.0% (GC) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| Synonym(s) | 5-Chloro-n-valeraldehyde ethylene acetal | [1] |
| InChI | InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | [1] |
| InChI Key | GFTDGDAKGDUYGO-UHFFFAOYSA-N | [1] |
| SMILES | ClCCCCC1OCCO1 | [1] |
| MDL Number | MFCD00043136 | [1] |
Synthesis and Experimental Protocols
2-(4-Chlorobutyl)-1,3-dioxolane is synthesized via the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol. This reaction protects the aldehyde group, enabling subsequent chemical transformations.
Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane
This protocol is based on standard acid-catalyzed acetalization procedures for aliphatic aldehydes.[2][3] The primary reactant, 5-chlorovaleraldehyde, is a colorless liquid with a boiling point of 172 °C.[1]
Experimental Protocol:
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Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chlorovaleraldehyde (120.58 g/mol , 1.0 eq), ethylene glycol (62.07 g/mol , 1.2 eq), and toluene (250 mL).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (172.20 g/mol , 0.01 eq).
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Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (1.0 eq).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (56-58 °C at 0.1 mmHg) to yield pure 2-(4-chlorobutyl)-1,3-dioxolane as a colorless liquid.[1]
Caption: Synthesis workflow for 2-(4-Chlorobutyl)-1,3-dioxolane.
Application in Supramolecular Chemistry: Synthesis of C-chlorobutylpyrogallol[4]arene
A primary application of 2-(4-chlorobutyl)-1,3-dioxolane is in the synthesis of functionalized calixarenes, such as C-chlorobutylpyrogallol[4]arene.[5] In this reaction, the dioxolane serves as a precursor to 5-chlorovaleraldehyde, which undergoes an acid-catalyzed cyclocondensation with pyrogallol.
Experimental Protocol:
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Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve pyrogallol (126.11 g/mol , 4.0 eq) and 2-(4-chlorobutyl)-1,3-dioxolane (1.0 eq) in ethanol.
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Catalyst Addition: Add concentrated hydrochloric acid (HCl) as the catalyst. The acid serves to both deprotect the aldehyde (hydrolyze the acetal) and catalyze the subsequent cyclization reaction.
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Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Product Isolation: Upon completion, cool the reaction mixture. The solid product, C-chlorobutylpyrogallol[4]arene, will precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold ethanol to remove unreacted starting materials and soluble oligomers. The product can be further purified by recrystallization from a suitable solvent system like acetonitrile.
Caption: Reaction pathway for C-chlorobutylpyrogallol[4]arene synthesis.
Safety and Handling
2-(4-Chlorobutyl)-1,3-dioxolane is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]
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Hazard Statements: H301 (Toxic if swallowed).
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P405: Store locked up.
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P501: Dispose of contents/container to an approved waste disposal plant.
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-
Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
2-(4-Chlorobutyl)-1,3-dioxolane is a valuable intermediate for organic synthesis, particularly in the field of supramolecular chemistry. Its role as a protected aldehyde allows for the construction of complex macrocycles like functionalized pyrogallol[4]arenes. The experimental protocols provided herein offer a practical guide for its synthesis and application. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Chloro-2-(chlorophenylmethylene)valeraldehyde | C12H12Cl2O | CID 44150084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Chloroamino)valeraldehyde | C5H10ClNO | CID 15820950 - PubChem [pubchem.ncbi.nlm.nih.gov]
